2,4,6-Trichloro-3,4-dihydroquinazoline
Overview
Description
2,4,6-Trichloro-3,4-dihydroquinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are bicyclic compounds composed of two fused rings, one being a benzene ring and the other a pyrimidine ring. This specific compound is characterized by the presence of three chlorine atoms at positions 2, 4, and 6 of the quinazoline structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloro-3,4-dihydroquinazoline typically involves the chlorination of quinazoline derivatives. One common method is the reaction of 3,4-dihydroquinazoline with chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl₃), under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chlorination reactions. These reactions are carried out in reactors designed to handle hazardous chemicals safely. The process involves continuous monitoring and control of reaction parameters to ensure the desired product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trichloro-3,4-dihydroquinazoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Chlorine or other halogens can be used for further substitution reactions.
Major Products Formed:
Oxidation: Formation of quinazoline-2,4,6-trione.
Reduction: Production of this compound derivatives.
Substitution: Introduction of additional functional groups, leading to various derivatives.
Scientific Research Applications
2,4,6-Trichloro-3,4-dihydroquinazoline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,4,6-Trichloro-3,4-dihydroquinazoline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
2,4,6-Trichloro-3,4-dihydroquinazoline is compared with other similar compounds, such as:
Quinazoline: The parent compound without chlorine substitution.
2,4,6-Tribromo-3,4-dihydroquinazoline: Similar structure with bromine atoms instead of chlorine.
2,4,6-Trifluoro-3,4-dihydroquinazoline: Similar structure with fluorine atoms instead of chlorine.
These compounds differ in their reactivity and biological activities due to the different halogen atoms present. This compound is unique in its combination of chlorine atoms, which can influence its chemical properties and applications.
Properties
IUPAC Name |
2,4,6-trichloro-1,4-dihydroquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3N2/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3,7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYURQZWWOOCRPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(N=C(N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672133 | |
Record name | 2,4,6-Trichloro-1,4-dihydroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060795-17-6 | |
Record name | 2,4,6-Trichloro-1,4-dihydroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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